1-(3,5-Difluorophenyl)propan-1-ol
Overview
Description
1-(3,5-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O and a molecular weight of 172.17 g/mol It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3,5-difluorophenyl)propan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using high-pressure hydrogenation techniques. This method ensures higher yields and purity of the final product. The process is carried out in specialized reactors designed to handle the specific reaction conditions required for the reduction of the precursor compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,5-difluorophenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound can be synthesized through the reduction of its ketone precursor.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 1-(3,5-Difluorophenyl)propan-1-one.
Reduction: this compound.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
1-(3,5-Difluorophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antifungal and antibacterial agents.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)propan-1-ol can be compared with other similar compounds such as:
1-(3,5-Difluorophenyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
1-(3,5-Difluorophenyl)butan-1-ol: Similar structure but with a butyl group instead of a propyl group.
1-(3,5-Difluorophenyl)methanol: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: The uniqueness of this compound lies in its specific combination of a propanol group with a difluorophenyl ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFKMZEVVEIPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437882 | |
Record name | 1-(3,5-difluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575433-45-3, 878571-98-3 | |
Record name | 1-(3,5-difluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 878571-98-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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